molecular formula C11H14ClNO2S B2512985 2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide CAS No. 2411311-23-2

2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide

Cat. No. B2512985
CAS RN: 2411311-23-2
M. Wt: 259.75
InChI Key: WMYPIHBNDGRKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thieno[3,2-c]pyran derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide may increase the levels of acetylcholine in the brain, which could have a range of physiological effects.
Biochemical and Physiological Effects
2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to have antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, 2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antitumor, antiviral, and antimicrobial properties, as well as the ability to inhibit key enzymes and receptors in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound in vivo.

Future Directions

There are several future directions for research on 2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide. One area of research could focus on the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on the development of new derivatives of this compound with enhanced biological activity or reduced toxicity. Additionally, further studies are needed to determine the mechanism of action of this compound and to investigate its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide involves the reaction of 4-methyl-6,7-dihydrothieno[3,2-c]pyran-1-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 2-chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide, which can be isolated and purified using standard techniques such as column chromatography.

Scientific Research Applications

2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.

properties

IUPAC Name

2-chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c1-11(7-13-10(14)6-12)8-3-5-16-9(8)2-4-15-11/h3,5H,2,4,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYPIHBNDGRKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide

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